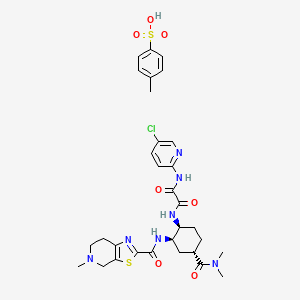

Edoxaban tosylate

Übersicht

Beschreibung

DU-176b, also known as Edoxaban, is a potent and orally active direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. This compound is primarily used as an anticoagulant for the prevention and treatment of thromboembolic diseases. Factor Xa plays a crucial role in converting prothrombin to thrombin, which is essential for blood clot formation .

Wirkmechanismus

Target of Action

Edoxaban tosylate primarily targets Factor Xa , a key protein in the coagulation cascade . Factor Xa plays a crucial role in blood clot formation, and by inhibiting this protein, this compound can prevent the formation of blood clots .

Mode of Action

this compound is a direct, selective, reversible, and competitive inhibitor of Factor Xa . By inhibiting Factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, thereby preventing the formation of thrombin, a key enzyme in blood clotting .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting Factor Xa, this compound disrupts this cascade, preventing the formation of thrombin and, consequently, the formation of fibrin clots .

Pharmacokinetics

this compound is rapidly absorbed from the upper gastrointestinal tract, with peak plasma concentrations achieved within 1.0–2.0 hours of administration . The drug has a high oral bioavailability of approximately 62%, and its clearance involves both renal and non-renal pathways to almost equal extents . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once daily dosing .

Result of Action

The primary result of this compound’s action is the prevention of blood clot formation . By inhibiting Factor Xa, the drug disrupts the coagulation cascade, preventing the formation of thrombin and, consequently, fibrin clots . This makes this compound effective in reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the treatment of deep vein thrombosis and pulmonary embolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can affect the exposure to this compound . Additionally, co-administration with strong P-glycoprotein inhibitors requires this compound dose-reduction by 50% to avoid the risk of over-exposure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DU-176b involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of DU-176b follows a similar synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and safety. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used for monitoring the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DU-176b unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: DU-176b kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten an die Kernstruktur einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von DU-176b mit modifizierten pharmakologischen Eigenschaften. Diese Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Edoxaban tosylate is indicated for several medical conditions, primarily related to venous thromboembolism (VTE) and atrial fibrillation (AF). The key applications include:

- Treatment of Deep Vein Thrombosis (DVT) : Edoxaban is approved for the treatment of DVT, which is a blood clot that forms in a deep vein, usually in the legs. It is often used after initial therapy with a parenteral anticoagulant for 5 to 10 days .

- Management of Pulmonary Embolism (PE) : It is also indicated for the treatment of PE, where a blood clot travels to the lungs, causing serious complications. Similar to DVT, edoxaban is used after initial anticoagulation therapy .

- Prevention of Stroke and Systemic Embolism in Nonvalvular Atrial Fibrillation : Edoxaban significantly reduces the risk of stroke and systemic embolism in patients with nonvalvular AF, making it a preferred choice over traditional vitamin K antagonists like warfarin .

- Postoperative VTE Prevention : In Japan, edoxaban is approved for preventing VTE following lower-limb orthopedic surgeries such as total knee or hip replacements .

Pharmacological Profile

This compound exhibits several pharmacological advantages:

- Rapid Onset of Action : It reaches peak plasma concentration within 1–2 hours post-administration, allowing for quick therapeutic effects .

- Predictable Pharmacokinetics : Unlike warfarin, edoxaban has a more predictable pharmacokinetic profile, which reduces the need for frequent monitoring .

- Fewer Drug Interactions : Edoxaban has fewer drug-drug and drug-food interactions compared to traditional anticoagulants, enhancing patient compliance and safety .

Innovative Formulations

Recent research has explored novel formulations of this compound:

- Dry Powder Inhaler (DPI) Formulation : A study demonstrated the development of an inhalable formulation aimed at managing pulmonary VTE associated with COVID-19. This formulation showed promising in-vitro anticoagulation effects and could provide an alternative delivery method for patients unable to take oral medications .

Case Studies and Clinical Trials

Several clinical trials have validated the efficacy and safety of this compound:

- Hokusai VTE Trial : This pivotal phase 3 trial compared edoxaban with warfarin in patients with acute symptomatic DVT or PE. The trial demonstrated that edoxaban provided comparable efficacy to warfarin while showing a favorable safety profile, particularly regarding bleeding risks .

- Renal Function Considerations : A study indicated that lower doses (15 mg) of edoxaban may be effective in patients with impaired renal function, suggesting potential dose adjustments based on individual patient profiles .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against traditional anticoagulants:

| Medication | Indication | Efficacy | Monitoring Required | Drug Interactions |

|---|---|---|---|---|

| This compound | DVT, PE, AF | Comparable to warfarin | Minimal | Fewer compared to warfarin |

| Warfarin | DVT, PE, AF | Established but variable | Frequent INR monitoring | Numerous |

| Rivaroxaban | DVT, PE, AF | Similar efficacy | Minimal | Fewer |

| Apixaban | DVT, PE, AF | High efficacy | Minimal | Fewer |

Vergleich Mit ähnlichen Verbindungen

Rivaroxaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.

Apixaban: A direct Factor Xa inhibitor used for similar clinical indications.

Fondaparinux: An indirect Factor Xa inhibitor that requires antithrombin for its activity.

Uniqueness of DU-176b: DU-176b is unique due to its high oral bioavailability, selectivity for Factor Xa, and favorable safety profile. Unlike indirect inhibitors like Fondaparinux, DU-176b does not require antithrombin for its activity, making it more effective in certain clinical scenarios .

Biologische Aktivität

Edoxaban tosylate is a direct oral anticoagulant (DOAC) primarily used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis (DVT) and pulmonary embolism (PE). As a selective inhibitor of factor Xa (FXa), edoxaban exhibits significant biological activity that is critical for its therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions as a reversible inhibitor of FXa, disrupting the coagulation cascade. By inhibiting FXa, edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This mechanism is crucial in managing conditions associated with excessive clotting.

Pharmacodynamics and Inhibition Potency

Inhibition Potency : The inhibitory constants () for edoxaban against various serine proteases are indicative of its selectivity and potency. The following table summarizes the values for edoxaban against key proteases:

| Serine Protease | (μM) |

|---|---|

| Thrombin | 6 |

| FXa | 0.561 |

| Trypsin | >100 |

| Chymotrypsin | >100 |

| Plasmin | >100 |

| Tissue Plasminogen Activator | >100 |

| Human Factor VIIa | >100 |

This data illustrates that edoxaban exhibits significantly higher potency against FXa compared to other serine proteases, confirming its selectivity as an anticoagulant .

Clotting Time Impact

Edoxaban's effect on clotting times has been evaluated across different species. The following table presents the concentrations required to double the clotting time in human plasma:

| Clotting Test | CT2 (μM) |

|---|---|

| Prothrombin Time (PT) | 0.256 |

| Activated Partial Thromboplastin Time (APTT) | 0.508 |

| Thrombin Time (TT) | 4.95 |

In various animal models, similar increases in clotting times were observed, demonstrating the anticoagulant effect of edoxaban .

Case Studies and Clinical Trials

- Pediatric Efficacy Trial : A Phase 3 trial evaluated the pharmacokinetics and pharmacodynamics of edoxaban in pediatric patients with venous thromboembolism (VTE). The study aimed to determine if edoxaban was non-inferior to standard anticoagulant therapy. Results indicated comparable efficacy with a favorable safety profile, highlighting its potential use in younger populations .

- Post-Warfarin Transition Study : In a study involving healthy subjects transitioning from warfarin to edoxaban, subjects received edoxaban 60 mg after achieving therapeutic INR levels on warfarin. The results showed that edoxaban was safe and well-tolerated, with significant increases in anti-FXa activity observed shortly after administration .

Pharmacokinetics

Edoxaban demonstrates predictable pharmacokinetics characterized by rapid absorption and a half-life conducive to once-daily dosing. Key pharmacokinetic parameters include:

- Peak Plasma Concentration : Achieved approximately 1-2 hours post-dose.

- Half-Life : Approximately 10-14 hours in healthy individuals.

- Protein Binding : High protein binding (>90%), primarily to albumin.

These characteristics facilitate effective management of anticoagulation therapy while minimizing the risk of bleeding complications .

Safety Profile

The safety profile of edoxaban has been extensively studied. Common adverse events include mild bleeding episodes and gastrointestinal disturbances. Notably, severe bleeding is rare but can occur, necessitating monitoring during treatment .

Eigenschaften

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFZITWZOYXXAW-QXXZOGQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38ClN7O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197399 | |

| Record name | Edoxaban tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480449-71-6 | |

| Record name | Edoxaban tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxaban tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxaban tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXABAN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Edoxaban Tosylate?

A1: this compound is a direct, highly selective Factor Xa inhibitor. [, , ] It directly binds to Factor Xa, blocking its ability to convert prothrombin to thrombin. This ultimately prevents the formation of fibrin clots, reducing the risk of stroke and systemic embolism. [, , ]

Q2: What is the molecular formula and weight of this compound Monohydrate?

A2: The molecular formula of this compound Monohydrate is (C24H31ClN7O4S)(C7H7O3S)(H2O). Its crystal structure has been determined using synchrotron X-ray powder diffraction data and reveals it crystallizes in the space group P21. []

Q3: How stable is this compound under various conditions?

A3: Studies have assessed this compound's stability under acidic, alkaline, neutral, oxidative, and photolytic conditions. [, ] It exhibits degradation in acidic, alkaline, and oxidative environments. [] To improve its solubility and permeability, researchers have explored incorporating it into a self-micro-emulsifying drug delivery system (SMEDDS). []

Q4: What analytical methods are used to quantify this compound?

A4: Several analytical methods have been developed and validated for quantifying this compound, including:

- Reverse-phase high-performance liquid chromatography (RP-HPLC): [, , , ] This method utilizes different mobile phases and detectors depending on the specific application.

- Ultra-performance liquid chromatography (UPLC) coupled with a photodiode array detector (PDA): [] This approach offers high sensitivity and resolution for analyzing this compound.

- UV-Visible Spectrophotometry: [, ] This method is simple, sensitive, and reproducible for this compound estimation.

- High-performance thin-layer chromatography (HPTLC): [] This method is advantageous for its cost-effectiveness and ability to analyze multiple samples simultaneously.

Q5: How are these analytical methods validated?

A5: The validation of analytical methods for this compound follows ICH guidelines, ensuring accuracy, precision, specificity, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ). [, , , , , , ]

Q6: What impurities are typically found in this compound synthesis?

A6: A key starting material in this compound synthesis can contain seven stereoisomeric impurities. A specific HPLC method has been developed to identify and quantify these isomers, ensuring the drug's purity and safety. []

Q7: What degradation products are formed under oxidative stress?

A7: this compound can undergo degradation under oxidative conditions, leading to the formation of three oxidative degradation products. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to identify and characterize these degradation products. []

Q8: What is known about the pharmacokinetics of this compound?

A8: While detailed pharmacokinetic data is not included in these research papers, this compound is an orally administered drug. [, ] Its bioavailability is limited by its poor solubility and permeability. [] Developing SMEDDS formulations aims to enhance its oral absorption and bioavailability. []

Q9: What is the efficacy of this compound in preventing venous thromboembolism?

A9: Clinical studies have investigated the efficacy and safety of this compound in preventing venous thromboembolism (VTE), particularly in patients after orthopedic surgery. [] Research has focused on specific patient populations, such as those with impaired renal function, to determine optimal dosing and safety profiles. []

Q10: Are there any known cases of this compound leading to complications?

A10: Case reports have described rare instances of complications potentially associated with this compound use. These include:

- Dural Arteriovenous Fistula: Following cerebral venous sinus thrombosis in a patient with minimal change disease. []

- Severe Portal Vein Thrombosis: During Eltrombopag treatment concomitant splenectomy for immune thrombocytopenia. []

- Postoperative Complication of Acute Appendicitis (Portal Vein Thrombosis): Requiring small intestine resection. []

Q11: What other research is ongoing with this compound?

A11: Ongoing research on this compound includes:

- Improving Solubility and Bioavailability: Development of self-emulsifying drug delivery systems. []

- Understanding Resistance Mechanisms: Investigations into potential resistance development and cross-resistance with other anticoagulants. []

- Identifying Biomarkers: Research into biomarkers that can predict efficacy, monitor treatment response, and identify potential adverse effects. []

- Evaluating Environmental Impact: Assessing ecotoxicological effects and developing strategies to minimize negative environmental impacts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.